1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxy-3-methylbenzyl chloride with diazomethane to form the cyclopropane ring. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxy-methylphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
- 1-(3-Methoxy-4-methylphenyl)cyclopropane-1-carboxylic acid
- 1-(4-Methoxy-3-methylphenyl)-1-propanone
Comparison: 1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-8-7-9(3-4-10(8)15-2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
MBSAMXWFQMZRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CC2)C(=O)O)OC |
Origin of Product |
United States |
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